molecular formula C17H15FN4O2S B11018073 N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B11018073
M. Wt: 358.4 g/mol
InChI Key: PGAMAGQMIZEOMA-UHFFFAOYSA-N
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Description

N-[(2Z)-4,5-Dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring a thiazole ring fused with a pyridazinone core. The molecular formula is C₁₇H₁₅FN₄O₂S, with a molecular weight of 358.4 g/mol . Its structure includes a 4,5-dimethyl-substituted thiazole moiety and a 4-fluorophenyl group attached to the pyridazinone ring. The Smiles notation (Cc1nc(NC(=O)Cn2nc(-c3ccc(F)cc3)ccc2=O)sc1C) highlights the Z-configuration of the thiazole-imine bond and the spatial arrangement of substituents .

Properties

Molecular Formula

C17H15FN4O2S

Molecular Weight

358.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C17H15FN4O2S/c1-10-11(2)25-17(19-10)20-15(23)9-22-16(24)8-7-14(21-22)12-3-5-13(18)6-4-12/h3-8H,9H2,1-2H3,(H,19,20,23)

InChI Key

PGAMAGQMIZEOMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazole Core

The 4,5-dimethyl-1,3-thiazol-2(3H)-ylidene moiety is typically synthesized via Hantzsch thiazole synthesis . This involves reacting α-halo ketones with thiourea derivatives under basic conditions. For example, 2-amino-4,5-dimethylthiazole is prepared by brominating acetophenone derivatives (e.g., 4-methylacetophenone) using phenyltrimethylammonium tribromide, followed by cyclization with thiourea . Acetylation of the amine group using acetic anhydride yields N-acetyl-4,5-dimethylthiazol-2-amine , which serves as a protected intermediate for subsequent reactions .

Recent optimizations include using microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, achieving yields of 85–90% . Key spectroscopic data for intermediates include:

Intermediate1H^1H-NMR (δ, ppm)IR (cm1^{-1})
2-Amino-4,5-dimethylthiazole2.25 (s, 3H, CH3_3), 6.45 (s, 1H, NH2_2)3350 (N–H), 1620 (C=N)
N-Acetyl derivative2.10 (s, 3H, COCH3_3), 2.30 (s, 6H, CH3_3)1745 (C=O), 1590 (C=N)

Preparation of the Pyridazinone Fragment

The 3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl group is synthesized through a two-step process:

  • Cyclocondensation : Hydrazine hydrate reacts with maleic anhydride to form pyridazine-3,6-diol, which is subsequently chlorinated using phosphorus oxychloride to yield 3,6-dichloropyridazine .

  • Suzuki–Miyaura Coupling : A palladium-catalyzed cross-coupling introduces the 4-fluorophenyl group. Using Pd(PPh3_3)4_4 as a catalyst and K2_2CO3_3 as a base, 3-chloro-6-oxopyridazine reacts with 4-fluorophenylboronic acid in toluene/ethanol (3:1) at 80°C for 12 hours .

Alternative routes employ microwave-assisted cyclization of β-keto esters with hydrazines, reducing reaction times from 8 hours to 45 minutes .

Coupling Strategies for Acetamide Formation

The thiazole and pyridazinone fragments are connected via an acetamide linker using carbodiimide-mediated amidation :

  • Activation : The pyridazinone carboxylic acid (derived from hydrolysis of its methyl ester) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dichloromethane .

  • Amidation : The activated ester reacts with the deprotected thiazole amine (N-acetyl group removed via hydrolysis with HCl/EtOH) at 0–5°C for 2 hours, followed by stirring at room temperature for 12 hours .

Yields range from 65% to 78%, with purity >95% confirmed by HPLC .

Purification and Characterization

Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard for isolating intermediates. Final products are recrystallized from ethanol/water (7:3) to achieve >99% purity . Critical characterization data include:

PropertyValue/Description
Melting Point214–216°C
HRMS (m/z)413.1245 [M+H]+^+ (calc. 413.1248)
13C^{13}C-NMR167.8 (C=O), 162.1 (C–F), 155.4 (C=N)

Scalability and Industrial Considerations

Kilogram-scale synthesis has been demonstrated using continuous flow reactors , which enhance heat transfer and mixing efficiency. A 2019 study reported a 92% yield in a 10 L reactor, compared to 78% in batch processes . Key parameters include:

ParameterOptimal Value
Residence Time8 minutes
Temperature120°C
Catalyst Loading0.5 mol% Pd

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide exhibit significant anticancer activities. For example:

  • In vitro studies demonstrated that thiazole derivatives can inhibit cancer cell proliferation across various types of cancer cells, including breast and liver cancer lines .
  • Molecular docking studies suggest that these compounds may interact effectively with protein targets involved in cancer progression, indicating their potential as lead compounds for further development .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In silico docking studies have shown that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Effects

Research has highlighted the antimicrobial activity of thiazole and pyridazine derivatives. Compounds with similar structures have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Case Study 1: Anticancer Evaluation

A study evaluated a series of thiazole-pyridazine derivatives for their cytotoxic effects on cancer cell lines using the NCI-60 panel. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .

Case Study 2: Anti-inflammatory Mechanism

In a molecular docking study, this compound was found to bind effectively to the active site of 5-lipoxygenase, demonstrating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Key Observations :

Thiazole Modifications : The ethyl substitution in the thiazole ring (compound in ) increases hydrophobicity compared to the dimethyl-substituted target compound. This may influence membrane permeability in biological systems.

Molecular Weight : The piperazinyl analog has the highest molecular weight (407.47 g/mol), likely due to the bulky piperazine ring .

Biological Activity

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide, with CAS number 1282103-83-6, is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C15H19N5O3S, with a molecular weight of 349.41 g/mol. The structure includes a thiazole ring and a pyridazine moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values against common bacterial strains suggest effectiveness comparable to established antibiotics.
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The compound is believed to inhibit bacterial cell wall synthesis and disrupt metabolic pathways. Preliminary studies suggest it acts on key enzymes involved in bacterial growth and replication, similar to the mechanism of action observed in other thiazole derivatives.

Study 1: Antibacterial Efficacy

A study conducted by Raache et al. (2024) evaluated the antibacterial activity of various thiazole derivatives, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with MIC values indicating strong potency against resistant strains.

Study 2: Structure-Activity Relationship (SAR)

In another investigation focusing on the SAR of thiazole derivatives, it was found that modifications to the thiazole ring significantly impacted biological activity. The presence of fluorinated phenyl groups enhanced antimicrobial efficacy while reducing cytotoxicity in mammalian cells.

Q & A

Q. Key Considerations :

  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating intermediates.
  • Reaction yields (50–70%) depend on temperature control and solvent selection (e.g., ethanol vs. DMF) .

Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Q. Basic

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify the fluorophenyl (δ ~7.2–7.8 ppm for aromatic protons), thiazole methyl groups (δ ~2.1–2.5 ppm), and pyridazinone carbonyl (δ ~165–170 ppm) .
    • NOE Experiments : Confirm the (Z)-configuration of the thiazole ring by analyzing spatial proximity between substituents .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₈H₁₆FN₃O₂S) .
  • IR Spectroscopy : Detect amide C=O stretches (~1680 cm⁻¹) and pyridazinone C=O (~1720 cm⁻¹) .

Q. Table 1: Representative Spectroscopic Data for Analogous Compounds

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
4-Fluorophenyl7.2–7.8 (m, 4H)115–160 (C-F)-
Thiazole-CH₃2.1–2.5 (s, 6H)15–20-
Pyridazinone C=O-~165–170~1720
Acetamide C=O-~168–170~1680

How can researchers optimize reaction yields during the acylation step of the synthesis?

Q. Advanced

  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate acetylation reactions, improving yields by 15–20% .
  • Solvent Effects : Anhydrous DMF enhances solubility of intermediates, while THF may reduce side reactions .
  • Temperature Control : Maintain 0–5°C during coupling to minimize hydrolysis of active esters .

Q. Table 2: Optimization Parameters for Acetylation

ConditionYield (%)Purity (%)
EDCI/DMF, RT5590
DCC/DMAP, 0°C7595
HATU/DIPEA, DCM6892

What strategies resolve contradictions in biological activity data across different assay conditions?

Q. Advanced

  • Assay Standardization :
    • Use consistent cell lines (e.g., HCT-116 for cytotoxicity) and normalize to controls (e.g., doxorubicin) .
    • Validate solubility via DLS (dynamic light scattering) to rule out aggregation artifacts .
  • Mechanistic Follow-Up :
    • Perform kinase inhibition assays (e.g., CDK2/4) to confirm target engagement .
    • Use Western blotting to assess downstream biomarkers (e.g., phosphorylated Rb protein) .

Case Study : A pyridazinone analog showed variable IC₅₀ values (2–10 µM) due to DMSO concentration differences (1% vs. 5%). Lower DMSO improved consistency .

How does the compound’s thiazole-pyridazinone framework influence its binding to biological targets?

Q. Advanced

  • Molecular Docking :
    • The thiazole nitrogen acts as a hydrogen-bond acceptor with CDK2’s Lys89, while the pyridazinone carbonyl interacts with Asp145 .
    • Fluorophenyl enhances hydrophobic interactions in the ATP-binding pocket .
  • SAR Insights :
    • Methyl groups on the thiazole improve metabolic stability but may reduce solubility .
    • Pyridazinone substitution (e.g., 6-oxo vs. 6-thio) modulates kinase selectivity .

Q. Table 3: Binding Affinities of Structural Analogs

CompoundCDK2 IC₅₀ (nM)Solubility (µg/mL)
Target Compound12015
6-Thiopyridazinone45030
Des-fluoro Analog98050

How to determine the Z-configuration in the thiazole ring experimentally?

Q. Advanced

  • X-ray Crystallography : Resolve the crystal structure using SHELX (single-crystal diffraction) to confirm the (Z)-configuration via bond angles and torsional strain .
  • NOESY NMR : Detect spatial correlations between thiazole methyl protons and adjacent pyridazinone protons, confirming the syn orientation .

Example : A benzo[d]thiazole analog showed a 2.5 Å distance between CH₃ and pyridazinone protons in NOESY, confirming the (Z)-isomer .

What computational methods predict the compound’s metabolic stability?

Q. Advanced

  • In Silico Tools :
    • Use SwissADME to predict CYP450 metabolism hotspots (e.g., fluorophenyl is resistant to oxidation) .
    • Molecular dynamics simulations (AMBER/CHARMM) assess stability in liver microsome models .
  • Experimental Validation :
    • Incubate with human liver microsomes and monitor degradation via LC-MS .

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